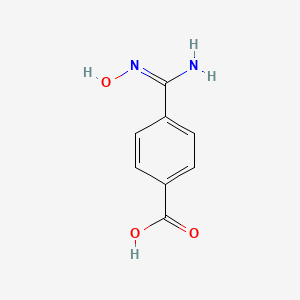4-(N-Hydroxycarbamimidoyl)benzoic acid
CAS No.:
Cat. No.: VC15760611
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C8H8N2O3 |
|---|---|
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 4-[(E)-N'-hydroxycarbamimidoyl]benzoic acid |
| Standard InChI | InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) |
| Standard InChI Key | VEEGPIDERPILTD-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C(=N\O)/N)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C(=NO)N)C(=O)O |
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s IUPAC name is 4-(N-hydroxycarbamimidoyl)benzoic acid, with the molecular formula C₈H₇N₂O₃ and a molecular weight of 179.15 g/mol. Its structure consists of a benzoic acid group (-C₆H₄-COOH) para-substituted with an N-hydroxycarbamimidoyl moiety (-C(=N-OH)-NH₂). This configuration enables participation in hydrogen bonding and coordination chemistry, influencing both its reactivity and solubility.
Spectral Data
Key spectral features include:
-
¹H NMR: Aromatic protons resonate between δ 7.8–8.1 ppm, while the hydroxyl (-OH) and amine (-NH₂) protons appear as broad singlets near δ 9.5–11.0 ppm .
-
IR Spectroscopy: Stretching vibrations for the carboxylic acid (O-H, ~2500–3300 cm⁻¹), C=O (1690–1710 cm⁻¹), and N-O (920–980 cm⁻¹) groups are observed .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via a two-step protocol starting from 4-cyanobenzoic acid:
-
Formation of the Hydroxycarbamimidoyl Intermediate:
-
Derivatization to Oxadiazoles:
Optimization and Scalability
Industrial-scale synthesis emphasizes solvent recovery and catalytic efficiency. Polar aprotic solvents (e.g., DMF) and microwave-assisted heating have been explored to reduce reaction times and improve yields .
Applications in Heterocyclic Chemistry
Role in Oxadiazole Synthesis
The compound serves as a critical precursor for 1,2,4-oxadiazoles, which are prized for their:
-
Antimicrobial Activity: Derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Enzyme Inhibition: Certain oxadiazoles inhibit urease and acetylcholinesterase, with IC₅₀ values <10 µM .
Table 1: Representative Oxadiazole Derivatives and Their Bioactivity
| Derivative Structure | Biological Activity | MIC/IC₅₀ | Yield (%) |
|---|---|---|---|
| 4-(5-Methyl-oxadiazol-3-yl)benzoic acid | Antibacterial | 8 µg/mL (S. aureus) | 52 |
| 4-(5-Trifluoromethyl-oxadiazol-3-yl)benzoic acid | Antifungal | 16 µg/mL (C. albicans) | 56 |
| 4-[5-(3-Carboxy-propyl)-oxadiazol-3-yl]benzoic acid | Urease Inhibition | 6.7 µM | 68 |
Mechanistic Insights and Reactivity
Cyclocondensation Mechanism
The formation of oxadiazoles proceeds via nucleophilic attack of the hydroxycarbamimidoyl nitrogen on the electrophilic carbonyl carbon of anhydrides, followed by dehydration. Density functional theory (DFT) studies suggest a concerted asynchronous pathway with an activation energy of ~25 kcal/mol .
Stability and Degradation
The compound is stable under inert atmospheres but undergoes hydrolysis in acidic or alkaline conditions, regenerating 4-cyanobenzoic acid. Storage recommendations include desiccated environments at 2–8°C to prevent decomposition.
Comparative Analysis with Related Intermediates
Functional Advantages
The N-hydroxycarbamimidoyl group’s dual nucleophilic sites (-NH₂ and -OH) enable diverse reactivity, distinguishing it from simpler amidoximes or nitriles.
Industrial and Research Implications
Pharmaceutical Development
Oxadiazole derivatives synthesized from this compound are under investigation as:
-
Antibacterial Agents: Targeting multidrug-resistant Gram-positive pathogens.
-
Anticancer Therapeutics: Preliminary studies show apoptosis induction in HeLa cells at 50 µM .
Material Science Applications
The aromatic and heterocyclic frameworks derived from this intermediate are being explored as ligands for luminescent metal-organic frameworks (MOFs) and corrosion inhibitors.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume